Levomethadyl acetate hydrochloride

概要

説明

レボメサジル酢酸塩塩酸塩は、レバセチルメサドールとしても知られており、合成オピオイド鎮痛剤です。メタドンと構造的に類似しており、主にオピオイド依存症の治療に使用されます。 レボメサジル酢酸塩塩酸塩は、その活性代謝物による長い作用時間を持っています .

準備方法

合成ルートと反応条件

レボメサジル酢酸塩塩酸塩は、アセチルメサドールから始まる一連の化学反応によって合成されます。合成には、メタドンのアセチル化、続いてラセミ体の分解によるレボ異性体の取得が含まれます。 最終生成物はその後、その塩酸塩の形に変換されます .

工業生産方法

レボメサジル酢酸塩塩酸塩の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 プロセスには、目的の製品品質を実現するために、温度、圧力、pHなどの反応パラメーターの厳格な制御が含まれます .

化学反応の分析

反応の種類

レボメサジル酢酸塩塩酸塩は、次のような様々な化学反応を起こします。

酸化: この化合物は、対応するN-オキシド誘導体を形成するために酸化することができます。

還元: 還元反応は、化合物をその脱メチル化型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: N-オキシド誘導体。

還元: 脱メチル化代謝物。

置換: 使用する求核剤に応じて、様々な置換誘導体.

科学的研究の応用

Efficacy in Opioid Dependence Treatment

Clinical Studies:

- Randomized Controlled Trials : A pivotal study conducted at Johns Hopkins University evaluated the dose-related efficacy of levomethadyl acetate in 180 opioid-dependent patients over 17 weeks. Patients were assigned to low, medium, and high-dose groups (25/25/35 mg, 50/50/70 mg, and 100/100/140 mg respectively) administered thrice weekly. The results indicated that higher doses significantly increased the percentage of patients who remained abstinent from opioids, with 34% of high-dose patients remaining abstinent compared to only 11% and 14% in the low- and medium-dose groups .

- Retention Rates : Although levomethadyl acetate showed promise in reducing heroin use, retention rates were found to be lower compared to methadone treatment during the induction phase . This highlights a critical area for further investigation regarding patient acceptance and long-term adherence.

Comparative Studies with Methadone

Levomethadyl acetate has been compared with methadone in various studies:

- Retention and Efficacy : While both medications are effective for treating opioid dependence, levomethadyl acetate was shown to be more effective than methadone in reducing heroin use but had lower retention rates .

- Pharmacokinetics : The pharmacokinetic profiles suggest that levomethadyl acetate may offer a more stable plasma concentration due to its longer half-life, which could lead to fewer withdrawal symptoms between doses compared to daily methadone administration .

Safety and Adverse Effects

While generally considered safe when monitored properly, levomethadyl acetate has been associated with several adverse effects:

- Cardiac Risks : There have been increasing reports of severe cardiac events, including QT interval prolongation and Torsades de Pointes. These risks necessitate careful monitoring of patients on this medication .

- Common Side Effects : The most frequently reported side effect is constipation; however, other side effects may include sedation and potential withdrawal symptoms upon cessation .

Case Studies

Several case studies have highlighted the practical applications of levomethadyl acetate:

- Case Study Analysis : In a cohort of patients treated with LAAM, significant reductions in illicit drug use were reported alongside improvements in overall quality of life measures. However, challenges regarding patient retention were noted, emphasizing the need for supportive counseling during treatment .

作用機序

レボメサジル酢酸塩塩酸塩は、μ-オピオイド受容体アゴニストとして作用します。中枢神経系のμ-オピオイド受容体に結合し、鎮痛効果と鎮静効果をもたらします。 この化合物は、非競合的α3β4神経ニコチン性アセチルコリン受容体拮抗剤としても作用し、その全体的な薬理学的プロファイルに寄与しています .

類似化合物との比較

類似化合物

メタドン: 構造と機能が類似していますが、毎日投与する必要があります。

ブプレノルフィン: 異なる安全性プロファイルを持つμ-オピオイド受容体における部分アゴニスト。

ナルトレキソン: オピオイド依存症の治療に使用されるオピオイド拮抗剤.

独自性

レボメサジル酢酸塩塩酸塩は、その長い作用時間により、メタドンに比べて投与回数を減らすことができます。 その活性代謝物は、その長期効果に寄与し、オピオイド依存症の治療のための貴重な選択肢となっています .

生物活性

Levomethadyl acetate hydrochloride (LAAM) is a synthetic opioid agonist primarily utilized in the treatment of opioid dependence. Its pharmacological profile, including its mechanism of action, metabolism, and clinical efficacy, has been extensively studied. This article consolidates findings from various research studies and clinical trials to provide a comprehensive overview of the biological activity of LAAM.

LAAM acts primarily as a μ-opioid receptor agonist , similar to methadone, but with distinct pharmacokinetic properties. It effectively modulates neurotransmitter release by binding to opioid receptors, leading to reduced pain perception and decreased opioid cravings in dependent individuals. The drug's action involves:

- Opioid Receptor Interaction : LAAM binds to μ-opioid receptors, inhibiting the release of nociceptive neurotransmitters and reducing withdrawal symptoms.

- Calcium-Dependent Potassium Channels : LAAM opens calcium-dependent inwardly rectifying potassium channels, which contributes to its analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of LAAM is characterized by:

- Absorption : Rapid absorption from an oral solution.

- Protein Binding : Approximately 80% protein-bound.

- Metabolism : LAAM undergoes extensive first-pass metabolism into more active metabolites—nor-levomethadyl acetate and dinor-levomethadyl acetate—enhancing its therapeutic effects .

- Half-Life : The half-life of LAAM is approximately 2.6 days, allowing for thrice-weekly dosing regimens .

| Parameter | Value |

|---|---|

| Protein Binding | ~80% |

| Half-Life | 2.6 days |

| Metabolites | Nor-LAAM, Dinor-LAAM |

Clinical Efficacy

Several studies have evaluated the efficacy of LAAM in treating opioid dependence. A notable randomized controlled trial conducted at Johns Hopkins University involved 180 opioid-dependent volunteers and compared different dosing regimens:

- Dosing Regimens :

- Low-dose: 25 mg, 25 mg, 35 mg

- Medium-dose: 50 mg, 50 mg, 70 mg

- High-dose: 100 mg, 100 mg, 140 mg

The study found that higher doses were associated with improved outcomes in terms of retention in treatment and reduced self-reported heroin use. Specifically:

- Retention Rates : No significant differences among groups; however, higher doses correlated with greater abstinence from opioids.

- Self-Reported Use : The high-dose group reported using heroin on an average of 2.5 days in the previous month compared to higher usage in lower dose groups (4.1 days for medium and 6.3 days for low) .

Case Studies

- Eissenberg et al. Study (1998) :

- Retention in Treatment :

Adverse Effects

Common adverse effects associated with LAAM treatment include:

- Constipation

- Sedation

- Nausea

- Potential for overdose if misused

The incidence of adverse effects does not appear to be directly related to dosage levels .

特性

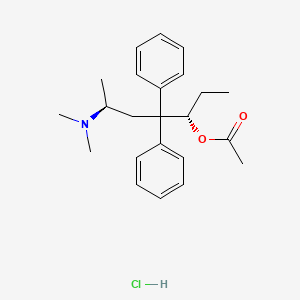

IUPAC Name |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-COBSGTNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020500 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43033-72-3 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadyl acetate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。